Cedrene

Description

Structure

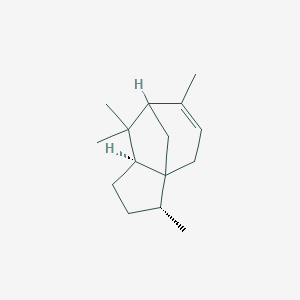

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 |

Source

|

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 |

Source

|

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Botanical Origins and Quantification of Alpha-Cedrene and Cedrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the sesquiterpenoids alpha-cedrene and cedrol (B397079). Primarily found in the essential oils of conifers, these compounds are of significant interest for their potential therapeutic applications, including sedative, anxiolytic, and muscle-modulating properties. This document outlines the botanical sources, quantitative data on their prevalence, detailed experimental protocols for their extraction and analysis, and a review of their known signaling pathways.

Natural Sources and Quantitative Analysis

Alpha-cedrene and cedrol are predominantly biosynthesized in plant species belonging to the Cupressaceae family, which includes cedars, junipers, and cypresses. The concentration of these compounds can vary significantly based on the specific species, geographical origin, and the part of the plant used for extraction (e.g., wood, leaves).

Table 1: Quantitative Analysis of Alpha-Cedrene in Various Essential Oils

| Botanical Name | Common Name | Plant Part | α-Cedrene Concentration (%) |

| Juniperus virginiana | Virginian Cedarwood | Wood | 20.0 - 35.0[1] |

| Juniperus virginiana | Eastern Red Cedar | Wood | 28.11[1] |

| Cupressus funebris | Chinese Cedarwood | Wood | 13.0 - 29.0[2] |

| Cupressus funebris | Weeping Cypress | Wood | 13.17[3] |

| Cupressus funebris | Chinese Weeping Cypress | - | 9.3[4] |

| Juniperus chinensis | Chinese Juniper | Wood | 4.8[5] |

| Juniperus morrisonicola | Morrison's Juniper | Wood | 8.16[6] |

| Cedrus deodara | Himalayan Cedar | - | Major Constituent[7] |

Table 2: Quantitative Analysis of Cedrol in Various Essential Oils

| Botanical Name | Common Name | Plant Part | Cedrol Concentration (%) |

| Juniperus virginiana | Virginian Cedarwood | Wood | 16.0 - 32.0[8][9] |

| Juniperus virginiana | Eastern Red Cedar | Wood | 24.58[1] |

| Juniperus mexicana | Texas Cedarwood | Wood | 19.0 - 23.1[10] |

| Cupressus funebris | Chinese Cedarwood | Wood | 10.0 - 20.0[2] |

| Cupressus funebris | Chinese Weeping Cypress | - | 24.0[4] |

| Juniperus foetidissima | Stinking Juniper | Wood | 13.0 - 15.0 |

| Juniperus chinensis | Chinese Juniper | - | Major Constituent[9] |

| Origanum onites | Turkish Oregano | - | Identified[11] |

Experimental Protocols

The extraction and quantification of alpha-cedrene and cedrol from botanical sources are critical for research and development. The following protocols provide a standardized approach for these procedures.

Protocol 1: Extraction of Essential Oils by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plant materials.[12] This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Materials and Equipment:

-

Chopped or ground wood/plant material

-

Distilled water

-

Steam distillation apparatus (still, condenser, separator)

-

Heating source

-

Collection flasks

Procedure:

-

Preparation of Plant Material: The wood or other plant parts should be comminuted to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation unit. The plant material is placed in the still.

-

Distillation: Heat the water to generate steam, which is then passed through the plant material. The steam, carrying the volatile essential oils, is directed to the condenser.

-

Condensation: The steam and oil vapor are cooled in the condenser, returning them to a liquid state.

-

Separation: The condensed liquid, a mixture of essential oil and hydrosol (water), is collected in a separator. Due to their immiscibility, the oil will typically form a layer on top of the water and can be siphoned off.

-

Drying and Storage: The collected essential oil can be dried using an anhydrous salt (e.g., sodium sulfate) and should be stored in a dark, airtight container, preferably under refrigeration, to prevent degradation.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[10]

Materials and Equipment:

-

Essential oil sample

-

Volatile solvent (e.g., hexane (B92381) or ethanol)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar column like DB-5ms)

-

Helium carrier gas

-

Reference standards for alpha-cedrene and cedrol

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1% solution in hexane).

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Program: A temperature program is used to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

-

Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometer: The MS is set to scan a specific mass range (e.g., 40-400 amu) to detect the fragmented ions of the eluted compounds.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are recorded.

-

Component Identification: The identification of alpha-cedrene and cedrol is achieved by comparing their retention times and mass spectra with those of pure reference standards and by matching the spectra with a library database (e.g., NIST).

-

Quantification: The concentration of each compound is determined by integrating the area of its corresponding peak in the chromatogram. The percentage composition is calculated by dividing the peak area of the individual component by the total area of all peaks.

Signaling Pathways and Biological Activities

Recent research has begun to elucidate the mechanisms through which alpha-cedrene and cedrol exert their biological effects.

Alpha-Cedrene: Muscle Hypertrophy via MOR23

Alpha-cedrene has been identified as a ligand for the mouse olfactory receptor 23 (MOR23).[13] Interestingly, this receptor is also expressed in skeletal muscle tissue. The binding of alpha-cedrene to MOR23 in myotubes initiates a signaling cascade that promotes muscle growth and attenuates atrophy.[13] This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP-responsive element-binding protein (CREB).[13] Activated CREB promotes the transcription of genes involved in myogenesis and muscle hypertrophy.

Cedrol: Sedative and Anxiolytic Effects

The sedative and anxiolytic properties of cedrol are thought to be mediated through its interaction with multiple neurotransmitter systems in the central nervous system. Studies suggest that cedrol's anxiolytic effects may be mediated through the serotonergic (5-HT) and dopaminergic (DA) pathways.[1][14][15] Specifically, cedrol has been shown to increase levels of serotonin (B10506) and decrease levels of dopamine.[1][15] The sedative effects of cedrol are also linked to the GABAergic system, as it has been observed to prolong pentobarbital-induced sleeping time, suggesting a potentiation of GABAA receptor activity.[16]

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the investigation of alpha-cedrene and cedrol, from the initial plant material to the final data analysis and biological activity assessment.

References

- 1. The anxiolytic effect of Juniperus virginiana L. essential oil and determination of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rockymountainoils.com [rockymountainoils.com]

- 4. mdpi.com [mdpi.com]

- 5. distillique.co.za [distillique.co.za]

- 6. researchgate.net [researchgate.net]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. essenceofthyme.com [essenceofthyme.com]

- 9. ijpbp.com [ijpbp.com]

- 10. benchchem.com [benchchem.com]

- 11. Cedrol - Wikipedia [en.wikipedia.org]

- 12. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 13. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anxiolytic Effect of Cedrol on Behavior and Brain Neurotransmitter Levels of Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Biological activities of cedrene isomers in cancer cells

An In-depth Technical Guide on the Biological Activities of Cedrene (B97730) Isomers and their Derivatives in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring sesquiterpene found in the essential oil of cedar, exists in two primary isomeric forms: α-cedrene and β-cedrene. These compounds, along with their oxygenated derivatives like cedrol (B397079), have garnered interest in the scientific community for their potential therapeutic properties, including anticancer activities. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound isomers and the closely related derivative, cedrol, in cancer cells. The document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways involved. While research directly on α- and β-cedrene is limited, the extensive studies on cedrol offer valuable insights into the potential mechanisms of action for this class of compounds.

Quantitative Data Summary

The cytotoxic effects of this compound isomers and their derivatives have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of α-Cedrene in Cancer Cells

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| α-Cedrene | Leukemia | Not Specified | 22.2 µg/mL | [1] |

Table 2: Cytotoxicity of Cedrol in Cancer Cells

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Cedrol | Leukemia (K562) | MTT Assay | Not explicitly stated, but significant apoptosis at 100 & 200 µM | [2][3] |

| Cedrol | Colon Cancer (HT-29) | MTT Assay | Not explicitly stated, but significant apoptosis at 100 & 200 µM | [2] |

| Cedrol | Lung Cancer (A549) | Not Specified | Not explicitly stated, but induces autophagy and apoptosis | [2] |

Note: Information on the specific cytotoxicity of β-cedrene is currently limited. It has been identified as a component of essential oils that exhibit cytotoxic activity against human lung, liver, and oral cancer cells, but its individual contribution to this activity has not been quantified in the available literature.[4]

Key Biological Activities and Signaling Pathways

Research, predominantly on cedrol, has elucidated several mechanisms through which these sesquiterpenoids may exert their anticancer effects. These include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival, proliferation, and inflammation.

Induction of Apoptosis

Cedrol has been shown to induce apoptosis in human leukemia K562 and colon cancer HT-29 cells.[2] The mechanism involves the activation of the intrinsic mitochondrial pathway of apoptosis.

-

Key Molecular Events:

-

Activation of the pro-apoptotic protein BID.

-

Inhibition of anti-apoptotic proteins Bcl-2, Bcl-XL, and XIAP.

-

Activation of caspase-9 and caspase-3.[2]

-

Modulation of Pro-Survival Signaling Pathways

Cedrol has been demonstrated to interfere with several critical pro-survival signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: Cedrol inhibits the phosphorylation of Akt and mTOR, key components of this pathway that promotes cell growth and survival.[2]

-

MAPK/ERK Pathway: Inhibition of ERK phosphorylation by cedrol has also been observed, which can suppress cell proliferation and survival.[2]

-

NF-κB Signaling: Cedrol has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer cell survival.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anticancer activities of cedrol.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of a compound on cancer cells.

-

Methodology:

-

Cancer cells (e.g., K562, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of the test compound (e.g., cedrol) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 hours).

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

-

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Purpose: To quantify the percentage of apoptotic cells.

-

Methodology:

-

Cancer cells are treated with the test compound or vehicle control for a defined time.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Fixed cells are then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry. Cells in the sub-G1 phase are considered apoptotic.[3]

-

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Methodology:

-

Cells are treated with the test compound or vehicle control.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., pAKT, pERK, Bcl-2, Caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by cedrol and a general experimental workflow for assessing anticancer activity.

Caption: Signaling pathways modulated by cedrol in cancer cells.

Caption: General experimental workflow for assessing anticancer activity.

Conclusion and Future Directions

The available scientific literature indicates that this compound derivatives, particularly cedrol, exhibit promising anticancer properties by inducing apoptosis and modulating key pro-survival signaling pathways in various cancer cell lines. While direct evidence for the anticancer activities of α- and β-cedrene is currently limited, the findings for cedrol suggest that this class of sesquiterpenoids warrants further investigation.

Future research should focus on:

-

Systematic evaluation of α- and β-cedrene: Conducting comprehensive studies to determine the specific cytotoxic effects and mechanisms of action of the pure this compound isomers against a broad panel of cancer cell lines.

-

In vivo studies: Progressing to animal models to evaluate the efficacy, toxicity, and pharmacokinetic profiles of promising this compound compounds.

-

Structure-activity relationship studies: Investigating how modifications to the this compound scaffold influence anticancer activity to guide the development of more potent and selective drug candidates.

This in-depth guide provides a foundation for researchers, scientists, and drug development professionals to understand the current landscape of research into the anticancer properties of this compound isomers and their derivatives, and to identify promising avenues for future exploration in the quest for novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Cedrol from Juniperus virginiana: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrol (B397079), a sesquiterpene alcohol predominantly found in the essential oil of Juniperus virginiana (Eastern Red Cedar), has emerged as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of the biological activities of cedrol, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details established experimental protocols for assessing its bioactivity, and visualizes the known signaling pathways affected by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of cedrol.

Introduction

Juniperus virginiana, a species of juniper native to eastern North America, is a rich source of bioactive compounds, among which (+)-cedrol is a major constituent.[1] Traditionally, cedarwood oil has been used for its aromatic and therapeutic properties.[2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the diverse biological effects of cedrol, revealing its potential as a lead compound for drug development. This guide will systematically present the current scientific evidence supporting the pharmacological applications of cedrol.

Anticancer Properties

Cedrol has demonstrated significant anticancer activity against a range of human cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, apoptosis, and the modulation of key survival signaling pathways.[3][4]

Quantitative Anticancer Activity Data

The cytotoxic and growth-inhibitory effects of cedrol have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values summarized below.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Exposure Time (h) | Reference |

| HT-29 | Colorectal Carcinoma | 138.91 ± 17.81 | 48 | [3] |

| CT-26 | Colorectal Carcinoma | 92.46 ± 4.09 | 48 | [3] |

| K562 | Leukemia | 179.5 (GI50) | 48 | [5] |

| HT-29 | Colon Cancer | 185.5 (GI50) | 48 | [5] |

| A549 | Lung Cancer | 31.88 | 24 | [4] |

| A549 | Lung Cancer | 14.53 | 48 | [4] |

| A549 | Lung Cancer | 5.04 | 72 | [4] |

| DBTRG-05MG | Glioblastoma | 77.17 - 141.88 | 48 | [4] |

| RG2 | Glioblastoma | 77.17 - 141.88 | 48 | [4] |

Experimental Protocols for Anticancer Activity Assessment

This protocol is used to assess the effect of cedrol on the viability of cancer cells.[3]

-

Cell Seeding: Plate cancer cells (e.g., HT-29, CT-26) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of cedrol (e.g., 0-450 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

This protocol is used to determine the effect of cedrol on cell cycle progression.[6]

-

Cell Treatment: Treat cancer cells (e.g., HT-29, CT-26) with desired concentrations of cedrol for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cedrol-treated cells.[7]

-

Cell Treatment and Fixation: Treat cells with cedrol, harvest, and fix with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

-

Microscopy: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.

This protocol is used to investigate the effect of cedrol on the expression and phosphorylation of key signaling proteins.[3][5]

-

Protein Extraction: Treat cells with cedrol, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-AKT, p-ERK, p-mTOR, NF-κB p65, Bcl-2, Bax, and caspases.[5]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways in Anticancer Activity

Cedrol exerts its anticancer effects by modulating several critical signaling pathways.

Cedrol has been shown to inhibit the phosphorylation of AKT, mTOR, and ERK1/2, key kinases in pro-survival signaling pathways. This inhibition leads to decreased cell proliferation and survival.[4][5]

Cedrol has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor involved in inflammation and cell survival.[5]

Anti-inflammatory Properties

Cedrol exhibits potent anti-inflammatory effects, which have been demonstrated in various in vivo models of inflammation.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of cedrol has been evaluated in animal models, with key findings summarized below.

| Animal Model | Cedrol Dosage | Key Findings | Reference |

| Collagen-Induced Arthritis (Mouse) | 50 mg/kg (oral) | Significant reduction in paw swelling and arthritis severity. | [8] |

| Complete Freund's Adjuvant-Induced Arthritis (Rat) | 10 and 20 mg/kg (oral) | Significant decrease in paw edema and arthritis score. | [9] |

| Lipopolysaccharide-Induced Lung Injury (Rat) | 7.5, 15, and 30 mg/kg (oral) | Dose-dependent amelioration of systemic and lung inflammation and oxidative stress. | [10] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This is a widely used model for studying rheumatoid arthritis.[8][11]

-

Primary Immunization (Day 0): Inject male DBA/1J mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): Administer a second immunization with 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Treatment: Once arthritis is established (typically days 28-35), begin daily oral administration of cedrol (e.g., 50 mg/kg) or a vehicle control.

-

Assessment:

-

Paw Swelling: Measure paw volume using a plethysmometer at regular intervals.

-

Arthritis Score: Grade the severity of arthritis in each paw on a scale of 0-4.

-

Biochemical Analysis: At the end of the study, measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

-

Histopathology: Analyze H&E-stained paw sections for synovial inflammation, cartilage destruction, and bone erosion.

-

This model is used to study acute lung inflammation.[10]

-

Treatment: Administer cedrol (e.g., 7.5, 15, 30 mg/kg, orally) for 14 consecutive days.

-

LPS Challenge: From day 8 to 14, inject LPS (1 mg/kg, intraperitoneally) daily.

-

Sample Collection: At the end of the treatment period, collect blood, bronchoalveolar lavage fluid (BALF), and lung tissue.

-

Analysis:

-

Cell Counts: Determine total and differential white blood cell counts in blood and BALF.

-

Cytokine Levels: Measure levels of TNF-α and IL-1β in serum and BALF.

-

Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), total thiol content, and activities of superoxide (B77818) dismutase (SOD) and catalase (CAT).

-

Histopathology: Evaluate lung tissue for inflammatory cell infiltration and injury.

-

Signaling Pathways in Anti-inflammatory Activity

Cedrol has been shown to selectively inhibit the phosphorylation of JAK3, a key kinase in the JAK/STAT signaling pathway, which is crucial for the production of pro-inflammatory cytokines.

Neuroprotective Properties

Cedrol has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, primarily through its antioxidant and anti-inflammatory activities.

Quantitative Neuroprotective Activity Data

The neuroprotective efficacy of cedrol has been investigated in various in vivo models.

| Animal Model | Cedrol Dosage | Key Findings | Reference |

| 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease (Rat) | 10 and 20 mg/kg | Improved motor and cognitive functions; attenuated oxidative stress. | [9][12] |

| Transient Global Cerebral Ischemia/Reperfusion (Rat) | 7.5, 15, and 30 mg/kg/day | Improved memory function; reduced oxidative stress and increased BDNF levels. |

Experimental Protocol for Neuroprotective Activity Assessment

This model is used to study the neurodegenerative processes of Parkinson's disease.[9][12]

-

Induction of PD Model: Anesthetize male Wistar rats and perform a unilateral injection of 6-OHDA into the medial forebrain bundle.

-

Treatment: Administer cedrol (e.g., 10 and 20 mg/kg) orally daily, starting before and continuing after the surgery.

-

Behavioral Assessment:

-

Rotarod Test: Assess motor coordination and balance.

-

Apomorphine-Induced Rotational Test: Measure the rotational behavior as an indicator of dopamine (B1211576) depletion.

-

Open Field Test: Evaluate locomotor activity and anxiety-like behavior.

-

Passive Avoidance Test: Assess learning and memory.

-

-

Biochemical Analysis:

-

Measure striatal levels of malondialdehyde (MDA), total thiol, and superoxide dismutase (SOD) activity to assess oxidative stress.

-

Experimental Workflow

Other Pharmacological Properties

In addition to the properties detailed above, cedrol has been reported to possess sedative and antimicrobial activities. Inhalation of cedrol has been shown to decrease spontaneous motor activity and prolong pentobarbital-induced sleeping time in rodents, suggesting a sedative effect that is not dependent on the olfactory system. Furthermore, cedrol has exhibited antimicrobial activity against Gram-positive bacteria and yeast.

Conclusion

Cedrol, a natural sesquiterpene from Juniperus virginiana, demonstrates a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. Its mechanisms of action involve the modulation of key signaling pathways such as AKT/mTOR, MAPK/ERK, NF-κB, and JAK/STAT. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of cedrol as a potential therapeutic agent for various human diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical and clinical settings.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Cedrol: A Technical Guide for Researchers

FOREWORD

Cedrol (B397079), a sesquiterpene alcohol naturally occurring in the essential oils of coniferous trees, has emerged as a molecule of significant interest within the scientific community. Traditionally valued for its aromatic properties, a growing body of evidence now illuminates its potent immunomodulatory and anti-inflammatory activities. This technical guide provides an in-depth exploration of the mechanisms underpinning cedrol's effects on the immune system, tailored for researchers, scientists, and professionals in drug development. Herein, we consolidate quantitative data, delineate detailed experimental methodologies, and visualize complex signaling pathways to facilitate a comprehensive understanding of cedrol's therapeutic potential.

Quantitative Analysis of Cedrol's Immunomodulatory Efficacy

Cedrol has demonstrated significant dose-dependent immunomodulatory effects across a range of in vitro and in vivo models. The following tables summarize key quantitative data from various studies, providing a comparative overview of its potency.

Table 1: In Vitro Efficacy of Cedrol

| Assay Type | Cell Line/Target | Parameter Measured | IC50 / Effective Concentration | Reference |

| Cell Viability | HT-29 (Human Colorectal Cancer) | Inhibition of Cell Proliferation | 138.91 µM (at 48h) | [1][2] |

| Cell Viability | CT-26 (Murine Colorectal Cancer) | Inhibition of Cell Proliferation | 92.46 µM (at 48h) | [1][2] |

| Cell Viability | C32 (Human Amelanotic Melanoma) | Inhibition of Cell Proliferation | 199.49 µM (at 48h) | [1] |

| Cell Viability | ACHN (Human Renal Adenocarcinoma) | Inhibition of Cell Proliferation | 184.65 µM (at 48h) | [1] |

| Chemotaxis | Human Neutrophils | Inhibition of fMLF-induced chemotaxis | 10.6 ± 3.4 µM | [3] |

| Nitric Oxide Production | LPS-stimulated RAW264.7 Macrophages | Inhibition of NO Production | IC50 > 24.7 µM (less potent than widdrol) | [4] |

Table 2: In Vivo Anti-Inflammatory Effects of Cedrol

| Animal Model | Treatment and Dosage | Parameter Measured | Result | Reference |

| CFA-induced Arthritis in Rats | 10 and 20 mg/kg, oral, 21 days | Paw Edema | Significant decrease | [5] |

| CFA-induced Arthritis in Rats | 10 and 20 mg/kg, oral, 21 days | Arthritis Score | Significant decrease | [5] |

| CFA-induced Arthritis in Rats | 10 and 20 mg/kg, oral, 21 days | Serum TNF-α levels | Significant decrease | [5] |

| CFA-induced Arthritis in Rats | 10 and 20 mg/kg, oral, 21 days | Serum IL-1β levels | Significant decrease | [5] |

| Ischemia/Reperfusion in Rats | 10 and 20 mg/kg | Serum IL-1β, TNF-α, IL-6 levels | Significant decrease | [4] |

| Ischemia/Reperfusion in Rats | 10 and 20 mg/kg | Serum IL-4, IL-10 levels | Significant increase | [4] |

Core Mechanisms of Action: Modulation of Signaling Pathways

Cedrol exerts its immunomodulatory effects primarily through the regulation of key intracellular signaling cascades that are pivotal in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate gene transcription.

Cedrol has been shown to potently inhibit this pathway at multiple points. Studies have demonstrated that cedrol prevents the phosphorylation and degradation of IκBα.[6] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[7][8] The mechanism appears to involve the inhibition of the IκB kinase (IKK) complex. By suppressing IKK activity, cedrol effectively halts the signaling cascade that leads to NF-κB activation.[6]

Caption: Cedrol's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK and JAK-STAT Signaling Pathways

Cedrol has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is another critical regulator of inflammation. Specifically, cedrol can block the phosphorylation of ERK (extracellular signal-regulated kinase).

Furthermore, emerging evidence suggests that cedrol and its derivatives can act as inhibitors of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[9] By inhibiting the phosphorylation of JAK3, cedrol can abate the secretion of pro-inflammatory cytokines.[10]

Caption: Cedrol's modulation of the MAPK and JAK-STAT pathways.

Detailed Experimental Protocols

To facilitate the replication and further investigation of cedrol's immunomodulatory effects, this section provides detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of cedrol on the viability and proliferation of immune cells (e.g., RAW264.7 macrophages) or other relevant cell lines.

Materials:

-

Cedrol (dissolved in DMSO to a stock concentration of 100 mM)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Cedrol Treatment: Prepare serial dilutions of cedrol in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of cedrol. Include a vehicle control (medium with the same concentration of DMSO used for the highest cedrol concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Caption: Experimental workflow for the MTT cell viability assay.

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum samples.

Materials:

-

ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α ELISA kit)

-

Cell culture supernatants or serum samples from cedrol-treated and control groups

-

Wash buffer (usually provided in the kit)

-

Detection antibody (conjugated to an enzyme like HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody according to the kit's instructions.

-

Sample and Standard Addition: Add 100 µL of standards (with known cytokine concentrations) and samples (cell culture supernatants or diluted serum) to the appropriate wells. Incubate for the time specified in the kit protocol (usually 2 hours at room temperature).

-

Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-4 times) with wash buffer.

-

Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well. Incubate for the time specified in the kit protocol (usually 1-2 hours at room temperature).

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for a specified time (usually 15-30 minutes) until a color develops.

-

Stop Reaction: Add 50-100 µL of the stop solution to each well to stop the color development.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for detecting the levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65).

Materials:

-

Cell lysates from cedrol-treated and control cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Conclusion and Future Directions

The collective evidence strongly indicates that cedrol is a potent immunomodulatory agent with significant anti-inflammatory properties. Its ability to inhibit key pro-inflammatory signaling pathways, particularly the NF-κB pathway, and reduce the production of inflammatory mediators underscores its therapeutic potential for a variety of inflammatory conditions.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular targets of cedrol within the IKK complex and other signaling cascades.

-

Pharmacokinetics and Bioavailability: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of cedrol to optimize its delivery and efficacy.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human inflammatory diseases.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of cedrol derivatives to identify compounds with enhanced potency and improved pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. medsci.org [medsci.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antiarthritic and Antinociceptive Effects of Cedrol in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celastrol inhibits proliferation and induces chemosensitization through down-regulation of NF-κB and STAT3 regulated gene products in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cedrol attenuates acute ischemic injury through inhibition of microglia-associated neuroinflammation via ERβ-NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innate Immunomodulatory Activity of Cedrol, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial and Antifungal Properties of Cedrene-Rich Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils, complex volatile compounds synthesized by aromatic plants, have been recognized for centuries for their medicinal properties. Among these, cedrene-rich essential oils, primarily derived from various species of cedarwood, vetiver, and patchouli, are gaining significant attention in the scientific community for their potent antimicrobial and antifungal activities. The lipophilic nature of their constituent sesquiterpenes, such as α-cedrene, β-cedrene, and cedrol (B397079), allows for interaction with microbial cell membranes, leading to a cascade of events that inhibit growth and proliferation. This technical guide provides a comprehensive overview of the current research on the antimicrobial and antifungal properties of these essential oils, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Quantitative Antimicrobial and Antifungal Data

The efficacy of essential oils and their components is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for this compound-rich essential oils against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of this compound-Rich Essential Oils (MIC and MBC)

| Essential Oil/Compound | Bacterium | MIC | MBC | Reference(s) |

| Cedrus atlantica (Cedarwood) | Staphylococcus aureus | 0.25% (v/v) | 0.125% (v/v) | [1][2] |

| Bacillus cereus | 0.062% (v/v) | - | [2] | |

| Pseudomonas aeruginosa | 0.062% (v/v) | - | [2] | |

| Acinetobacter baumannii | 0.25% (v/v) | - | [2] | |

| Cunninghamia lanceolata var. konishii | Gram-positive bacteria | 31.25 µg/mL | - | [3] |

| Vetiveria zizanioides (Vetiver) | Staphylococcus aureus | 39 - 78 µg/mL | - | [4] |

| Bacillus subtilis | 156 - 312.5 µg/mL | - | [4] | |

| Escherichia coli | 15.63 - 312.5 µg/mL | - | [4][5] | |

| Pseudomonas aeruginosa | 312.5 - 2500 µg/mL | - | [4] | |

| Enterobacter cloacae | 15.63 µg/mL | - | [5] | |

| Enterococcus faecalis | 31.25 µg/mL | - | [5] | |

| Proteus vulgaris | 15.63 µg/mL | - | [5] | |

| α-Cedrene & β-Cedrene | Various anaerobic bacteria | Significant activity | - | [6] |

Table 2: Antifungal Activity of this compound-Rich Essential Oils (MIC and MFC)

| Essential Oil/Compound | Fungus/Yeast | MIC | MFC | Reference(s) |

| Cedrus atlantica (Cedarwood) | Candida albicans | 0.5% (v/v) | 0.5% (v/v) | [1] |

| Aspergillus niger | 0.5% (v/v) | 8.0% (v/v) | [1] | |

| Penicillium expansum | 0.5% (v/v) | 8.0% (v/v) | [1] | |

| Penicillium crustosum | 1.0% (v/v) | >8.0% (v/v) | [1] | |

| Cunninghamia lanceolata var. konishii | Yeast | 62.5 µg/mL | - | [3] |

| Cedrol | Phellinus noxius | IC₅₀ = 15.7 µg/mL | - | [7][8] |

| Pogostemon cablin (Patchouli) | Candida albicans | 4 - 16 µg/mL | 4 - 16 µg/mL | [9][10] |

| Candida parapsilosis | 4 - 16 µg/mL | 8 µg/mL | [9][10] | |

| Candida krusei | 32 µg/mL | 32 µg/mL | [9][10] | |

| Candida tropicalis | 128 µg/mL | - | [9][10] | |

| Aspergillus niger | 55% | 60% | [11] | |

| Microsporum gypseum | 50% | 60% | [11] | |

| Trichophyton mentagrophytes | 95% | 100% | [11] | |

| α-Guaiene (from Patchouli oil) | Candida albicans | 45% | 50% | [11] |

Detailed Experimental Protocols

Accurate and reproducible assessment of antimicrobial and antifungal activity is paramount. The following sections detail the standard methodologies employed in the cited research.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum concentration of an essential oil that inhibits the visible growth of a microorganism.[12][13]

1. Preparation of Materials:

-

Essential Oil Stock Solution: Prepare a stock solution of the essential oil in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to ensure its dispersion in the aqueous broth medium.

-

Microbial Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[12] Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL for bacteria).[12]

-

Growth Medium: Use a suitable broth medium such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-Well Microtiter Plate: Sterile, flat-bottomed plates are used for the assay.

2. Assay Procedure:

-

Add 100 µL of sterile broth to all wells of the 96-well plate.

-

Add 100 µL of the essential oil stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no essential oil) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[13]

3. Determination of MIC:

-

The MIC is the lowest concentration of the essential oil at which there is no visible growth of the microorganism.[12]

Agar (B569324) Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity of an essential oil.[12][14]

1. Preparation of Materials:

-

Agar Plates: Prepare Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) to a uniform depth.

-

Microbial Inoculum: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

-

Sterile Disks: Use sterile paper disks (typically 6 mm in diameter).

-

Essential Oil: The pure essential oil or a known concentration is used.

2. Assay Procedure:

-

Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.

-

Impregnate the sterile paper disks with a specific volume of the essential oil (e.g., 10 µL).

-

Place the impregnated disks onto the surface of the inoculated agar plate.

-

Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the oil, if any).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Determination of Activity:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]

Determination of MBC and MFC

To determine if an essential oil is bactericidal/fungicidal or merely static, the MBC/MFC is determined following the MIC test.[1]

1. Procedure:

-

From the wells of the microtiter plate used for the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

-

Spread the aliquot onto the surface of a fresh agar plate.

-

Incubate the plates under appropriate conditions.

2. Determination:

-

The MBC or MFC is the lowest concentration of the essential oil that results in a 99.9% reduction in the number of viable microorganisms compared to the initial inoculum.[1] In practice, it is often considered the lowest concentration that prevents any microbial growth on the subculture plates.

Mechanisms of Action and Signaling Pathways

The antimicrobial and antifungal effects of this compound-rich essential oils are attributed to the synergistic action of their various components, with sesquiterpenes like cedrol playing a pivotal role.

Antifungal Mechanism of Cedrol

Recent studies have elucidated the antifungal mechanism of cedrol against the brown root rot fungus, Phellinus noxius. The proposed pathway involves the induction of apoptosis through oxidative stress.[7][8]

-

Cell Membrane Damage: Cedrol disrupts the integrity of the fungal cell membrane, leading to deformation and rupture of the hyphae.[7][8]

-

Induction of Oxidative Stress: Treatment with cedrol leads to an increase in reactive oxygen species (ROS) within the fungal cells.[7][8]

-

Mitochondrial Pathway of Apoptosis: The elevated ROS levels trigger a cascade of events within the mitochondria:

-

Reduction in Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

-

Caspase Activation: The release of cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the effector caspase-3.[15]

-

-

DNA Fragmentation and Apoptosis: Activated caspase-3 leads to the fragmentation of fungal DNA, ultimately resulting in programmed cell death (apoptosis).[7][8]

Interaction with Auxin Signaling

While not a direct antimicrobial pathway in fungi, research on the effect of This compound (B97730) on plant systems has shown that it can modulate root development through auxin transport and signaling.[16][17] This interaction with a fundamental eukaryotic signaling pathway suggests a potential avenue for future research into how sesquiterpenes from essential oils might interfere with fungal signaling processes, which also share some conserved elements with other eukaryotes.

Conclusion

This compound-rich essential oils from cedarwood, vetiver, and patchouli demonstrate significant antimicrobial and antifungal properties against a broad spectrum of pathogens. The active sesquiterpenoid constituents, such as cedrol, exert their effects through mechanisms that include cell membrane disruption and the induction of apoptosis via oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these natural compounds as potential alternatives or adjuncts to conventional antimicrobial agents. Future investigations should focus on elucidating the precise molecular targets of these compounds, exploring synergistic effects with existing drugs, and developing effective and safe formulations for clinical and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Survey of Potential Antimicrobial Activity in Organic Extracts of Western Juniper | The Western Juniper Commercialization Project [juniper.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal Activity of Cedrol from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. academicjournals.org [academicjournals.org]

- 11. Alpha-guaiene isolated from patchouli oil exhibits antifungal activity against four pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Antifungal Activity of Cedrol from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

Cedrene and cedrol biosynthesis pathways in coniferous trees

An In-depth Technical Guide to Cedrene (B97730) and Cedrol (B397079) Biosynthesis in Coniferous Trees

Introduction

This compound and cedrol are bicyclic sesquiterpenoids that are significant components of the essential oils of many coniferous trees, particularly those in the Cupressaceae family (e.g., cedar and juniper).[1][2] These compounds are primary contributors to the characteristic woody aroma of cedarwood oil and possess a range of bioactive properties, including antiseptic, anti-inflammatory, insect-repellent, and antifungal activities.[1][3][4] Understanding the biosynthetic pathways of these valuable natural products is critical for their potential applications in the pharmaceutical, cosmetic, and agricultural sectors through metabolic engineering and synthetic biology.[1][5][6]

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound and cedrol in conifers, details relevant experimental protocols for enzyme characterization, summarizes key quantitative data, and illustrates the regulatory signaling involved in their production.

The Biosynthetic Pathway

The biosynthesis of this compound and cedrol in coniferous trees is understood to follow the established route of terpenoid production, beginning with primary metabolites. The pathway is primarily localized to the plastids and can be segmented into three principal stages: the formation of universal C5 isoprenoid precursors, the synthesis of the direct C15 precursor farnesyl pyrophosphate (FPP), and the final cyclization to the this compound and cedrol skeletons.[1][7]

Stage 1: Formation of Isoprenoid Precursors (MEP Pathway)

In plants, the C5 building blocks for terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are predominantly synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][8]

-

Condensation: The pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) , to form 1-deoxy-D-xylulose-5-phosphate (DXP).[9]

-

Reduction and Rearrangement: DXP is subsequently converted to MEP by DXP reductoisomerase (DXR) .[1]

-

Subsequent Conversions: A series of enzymatic reactions involving MEP cytidylyltransferase (MCT), CDP-ME kinase (CMK), MECP synthase (MCS), and HMB-PP reductase (HDR) ultimately yields IPP and DMAPP.[1]

Stage 2: Synthesis of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are the foundational units for all terpenoids.[5][8] For the synthesis of sesquiterpenes like this compound and cedrol, these C5 units are assembled into the C15 precursor, farnesyl pyrophosphate (FPP).

-

Isomerization: Isopentenyl pyrophosphate isomerase (IDI) interconverts IPP and DMAPP to maintain the necessary substrate balance.[1]

-

GPP Synthesis: Geranyl pyrophosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP).[1][9]

-

FPP Synthesis: Farnesyl pyrophosphate synthase (FPPS) adds another IPP molecule to GPP to produce the C15 sesquiterpene precursor, FPP.[1][9]

Stage 3: Cyclization to this compound and Cedrol

The final, and most defining, step is the complex cyclization of the linear FPP molecule into the bicyclic structures of this compound and cedrol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically a putative cedrol synthase or This compound synthase .[1][3][10] While a specific cedrol synthase from a coniferous species has not yet been fully characterized, its mechanism is inferred from related enzymes.[1]

-

Ionization of FPP: The reaction is initiated by the dissociation of the diphosphate (B83284) group from FPP, which requires a divalent metal ion cofactor (typically Mg²⁺), creating a highly reactive farnesyl carbocation.[1][10]

-

Cyclization Cascade: This carbocation undergoes a series of enzyme-guided intramolecular cyclizations and rearrangements.[1]

-

Product Formation: The cascade is terminated differently to yield either this compound or cedrol. Deprotonation of a carbocation intermediate results in the formation of the olefin α-cedrene.[1][11] Alternatively, quenching of the carbocation with a water molecule leads to the formation of the alcohol, cedrol.[1] It is common for a single sesquiterpene synthase to produce a spectrum of products from the FPP precursor.[10][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Cedrol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Improved production of epi-cedrol and santalene by fusion protein expression: Stability study and cyclization mechanism of epi-cedrol biosynthesis [dspace.ncl.res.in]

- 6. Metabolic Engineering [keaslinglab.lbl.gov]

- 7. d-nb.info [d-nb.info]

- 8. tandfonline.com [tandfonline.com]

- 9. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ENZYME - 4.2.3.227 (-)-alpha-cedrene synthase [enzyme.expasy.org]

- 12. EC 4.2.3.39 [iubmb.qmul.ac.uk]

An In-depth Technical Guide to the Chemical Structure and Properties of Alpha-Cedrene vs. Beta-Cedrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of the constitutional isomers, alpha-cedrene and beta-cedrene. As naturally occurring tricyclic sesquiterpenes primarily found in cedarwood essential oil, their distinct structural arrangements lead to notable differences in physicochemical properties, spectroscopic signatures, and biological activities.[1] This document details these differences through structured data, in-depth experimental protocols, and visual representations of their biochemical pathways and analytical workflows.

Core Structural and Physicochemical Differences

Alpha- and beta-cedrene share the same molecular formula, C₁₅H₂₄, and the tricyclic cedrane (B85855) core.[1] The key distinction lies in the position of a single double bond. Alpha-cedrene possesses an endocyclic double bond, whereas beta-cedrene has an exocyclic double bond.[1] This seemingly minor variation significantly influences their chemical reactivity and spectral properties.

Table 1: Comparison of Physicochemical Properties

| Property | α-Cedrene | β-Cedrene |

| Molecular Formula | C₁₅H₂₄[2] | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol [2] | 204.35 g/mol |

| Appearance | Colorless liquid[2] | Liquid |

| Boiling Point | 262°C[2] | 263-264°C |

| Density | 0.93 g/mL[2] | 0.932 g/mL at 20°C |

| Refractive Index (@ 20°C) | 1.495 - 1.510[2] | 1.502 |

| Flash Point | 104°C[2] | - |

Spectroscopic Analysis and Data

Spectroscopic analysis is crucial for the definitive characterization and differentiation of alpha- and beta-cedrene. Their distinct electronic environments result in unique NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The different placement of the double bond in alpha- and beta-cedrene leads to distinct chemical shifts in their ¹H and ¹³C NMR spectra, providing a reliable method for their identification.[1]

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Position | α-Cedrene ¹³C | α-Cedrene ¹H | β-Cedrene ¹³C | β-Cedrene ¹H |

| 1 | Data not available | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available | Data not available |

| 4 | Data not available | Data not available | Data not available | Data not available |

| 5 | Data not available | Data not available | Data not available | Data not available |

| 6 | Data not available | Data not available | Data not available | Data not available |

| 7 | Data not available | Data not available | Data not available | Data not available |

| 8 | Data not available | Data not available | Data not available | Data not available |

| 9 | Data not available | Data not available | Data not available | Data not available |

| 10 | Data not available | Data not available | Data not available | Data not available |

| 11 | Data not available | Data not available | Data not available | Data not available |

| 12 | Data not available | Data not available | Data not available | Data not available |

| 13 | Data not available | Data not available | Data not available | Data not available |

| 14 | Data not available | Data not available | Data not available | Data not available |

| 15 | Data not available | Data not available | Data not available | Data not available |

Note: A complete side-by-side dataset for all positions was not available in the search results. However, the distinct spectra are a key differentiating feature.

Mass Spectrometry (MS)

Both alpha- and beta-cedrene exhibit a molecular ion peak (M⁺) at m/z 204 in their mass spectra.[1] However, their fragmentation patterns can show subtle differences due to the varying stability of the intermediate carbocations formed upon ionization. Common fragments for both isomers include the loss of methyl (m/z 189) and isopropyl (m/z 161) groups.[1] A detailed analysis of the relative intensities of these and other fragment ions can aid in distinguishing between the two isomers.

Table 3: Key Mass Spectrometry Fragments

| Fragment | m/z | α-Cedrene Relative Intensity | β-Cedrene Relative Intensity |

| [M]⁺ | 204 | Present[3] | Present |

| [M-CH₃]⁺ | 189 | Present[3] | Present |

| [M-C₃H₇]⁺ | 161 | Present[3] | Present |

| 119 | High[3] | High | |

| 93 | Moderate[3] | Moderate |

Synthesis and Biosynthesis

Alpha- and beta-cedrene can be synthesized through various routes, often targeting a common precursor, which then dictates the final isomer formed.

Chemical Synthesis

One notable synthetic approach involves the intramolecular Khand cyclization reaction to assemble the This compound (B97730) carbon skeleton from a monocyclic precursor. Further manipulations of the resulting intermediates lead to the synthesis of both alpha- and beta-cedrene. Another method is the Corey synthesis, starting from 2-methylhept-2-ene lithiated at its carbon 6, which reacts with 3-methoxycyclopent-2-enone.[2] Subsequent reduction, treatment with diiodomethane, pyrogenation, and acetylation lead to the formation of a carbocation that rearranges to form epi-alpha-cedrene and alpha-cedrene.[2]

Biosynthesis

The biosynthesis of both this compound isomers originates from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). A terpene synthase enzyme catalyzes the cyclization of FPP. The final deprotonation step in the biosynthetic pathway determines whether the endocyclic double bond of alpha-cedrene or the exocyclic double bond of beta-cedrene is formed.[1]

Biological Activities and Signaling Pathways

While structurally similar, alpha- and beta-cedrene exhibit distinct biological activities and interact with different cellular pathways.

Alpha-Cedrene

Alpha-cedrene has been identified as a ligand for the mouse olfactory receptor 23 (MOR23). This interaction has been shown to induce skeletal muscle hypertrophy and may have therapeutic potential for muscle atrophy. The binding of alpha-cedrene to MOR23 activates a downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP), protein kinase A (PKA), and the cyclic AMP-responsive element-binding protein (CREB).

Beta-Cedrene

Beta-cedrene has demonstrated anti-inflammatory and antimicrobial properties. While the precise mechanisms are still under investigation, it is suggested that its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokine production, potentially through the modulation of the NF-κB signaling pathway. Additionally, beta-cedrene has been shown to be a potent competitive inhibitor of the cytochrome P450 enzyme CYP2B6 and a moderate inhibitor of CYP3A4, indicating a potential for drug-drug interactions.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

The high structural similarity of alpha- and beta-cedrene makes their separation by gas chromatography challenging. A well-optimized method is crucial for achieving baseline resolution.

-

Sample Preparation: Dilute essential oil samples (e.g., cedarwood oil) in a non-polar solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1000 ppm.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Column: A mid-polarity stationary phase column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is recommended for effective separation.

-

Injector:

-

Temperature: 250°C

-

Mode: Split

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Injection Volume: 1.0 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 1 minute

-

Ramp 1: 3°C/min to 180°C

-

Ramp 2: 20°C/min to 280°C

-

Final Hold: 2 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-